molecular formula C19H23N7O B2401287 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310011-98-2

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2401287
CAS No.: 2310011-98-2
M. Wt: 365.441
InChI Key: RYOOEYLHMRPFIK-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihistaminic Activity

Compounds structurally similar to the given molecule have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. For instance, a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines exhibited potent antihistaminic activity, with certain compounds showing significant inhibition of eosinophil infiltration of the skin in sensitized guinea pigs (Gyoten et al., 2003).

Androgen Receptor Downregulation

The development of compounds for the treatment of advanced prostate cancer has included the synthesis of triazolopyridazine derivatives. Modifications to the basic structure have led to the discovery of clinical candidates like AZD3514, which is under evaluation for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Anti-diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines has identified potential anti-diabetic medications. These compounds have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing significant insulinotropic activities (Bindu et al., 2019).

Novel Therapeutic Agents

Further research into bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines has shown that some analogues exhibit high affinity and selectivity for the adenosine A2A receptor, potentially offering therapeutic options for Parkinson's disease (Peng et al., 2004).

Mechanism of Action

Target of Action

Related compounds have been shown to target bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

Similar compounds have been shown to inhibit bromodomains , which could potentially disrupt protein-protein interactions and alter gene expression.

Biochemical Pathways

Bromodomain inhibition can affect various pathways related to gene expression .

Pharmacokinetics

Related compounds have been shown to have improved affinity, selectivity, and microsomal stability .

Result of Action

Bromodomain inhibition can potentially disrupt protein-protein interactions and alter gene expression .

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOEYLHMRPFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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